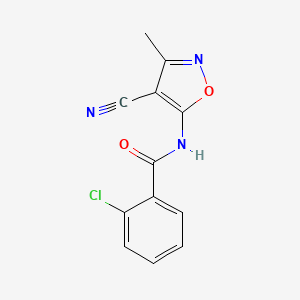

2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O2/c1-7-9(6-14)12(18-16-7)15-11(17)8-4-2-3-5-10(8)13/h2-5H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVQOGCTKMVLCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C#N)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by its functionalization and subsequent coupling with a benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, along with continuous stirring, helps in achieving consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The cyano group and the oxazole ring are key functional groups that contribute to its activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural elements and properties of 2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide with related compounds:

Key Observations :

- Heterocyclic Core Differences: The oxazole ring in the target compound contrasts with pyrazole (in ) and thiourea (in ) cores.

- Substituent Effects: The 4-cyano group on the oxazole is a strong electron-withdrawing moiety, which may amplify the electrophilicity of the benzamide carbonyl group. This differs from the trifluoromethoxy group in triflumuron, which contributes to pesticidal activity via hydrophobic interactions .

- Bioactivity Hypotheses : While the target compound lacks direct bioactivity data, pyrazole-based analogs in exhibit stabilization via hydrogen bonding, suggesting similar interactions might occur in the oxazole derivative. Triflumuron’s pesticidal mechanism highlights the role of benzamide derivatives in agrochemical design .

Physicochemical and Electronic Properties

- Hydrogen Bonding: Pyrazole-based benzamides in demonstrate strong hydrogen-bonding interactions, critical for molecular stability. The oxazole’s oxygen atom could similarly participate in hydrogen bonding, though its cyano group may reduce basicity compared to pyrazole’s NH groups .

- Thiourea derivatives () prioritize metal coordination over solubility, aligning with their catalytic roles .

Biological Activity

2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound with notable structural features including a chloro substituent, a cyano group, and an oxazole ring. Its molecular formula is CHClNO, with a molecular weight of approximately 247.68 g/mol. The unique combination of these functional groups suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry and drug discovery.

Biological Activity Overview

The biological activity of 2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide is primarily attributed to its structural components. Preliminary studies indicate that the compound may inhibit certain enzymes or interfere with cellular signaling pathways, although detailed mechanisms are still under investigation. The cyano and oxazole functionalities are particularly noteworthy for their potential to interact with various molecular targets.

Initial findings suggest that 2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide may modulate the activity of specific receptors or enzymes. For example, the presence of the cyano group is known to enhance binding affinity to certain biological targets. Further research is necessary to elucidate these interactions fully and assess their implications for drug design and therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that 2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide has unique properties due to its specific combination of functional groups. Below is a summary table comparing this compound with others:

| Compound Name | Structural Features |

|---|---|

| N-(2-Cyanoethyl)benzamide | Contains a cyano group but lacks the oxazole ring |

| 4-Cyano-N-(2-Oxazolyl)benzamide | Similar benzamide structure with an oxazole ring |

| 3-Methyl-1,2-Oxazole-5-Carboxylic Acid | Contains an oxazole but differs in functional groups |

| 2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide | Unique combination of chloro, cyano, and oxazole moieties |

This table highlights how the unique combination of functional groups in 2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide enhances its chemical reactivity and potential biological activity compared to other compounds.

Case Studies and Research Findings

Recent studies have explored the compound's effects on various cancer cell lines. For instance, one study indicated that compounds similar to 2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide exhibited significant cytotoxic activity against human leukemia cell lines (CEM-C7 and U937), with IC values in the low micromolar range . Another study demonstrated that derivatives of benzamides containing similar structural motifs showed promising results as RET kinase inhibitors in cancer therapy .

Table: Summary of Biological Activity Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide with high purity and yield?

- Methodology : Optimize reaction conditions using triethylamine as a base in dioxane to facilitate nucleophilic substitution. Purification via recrystallization (ethanol-DMF mixture) improves yield and purity. Monitor reaction progress using TLC or HPLC to ensure completion .

- Key Parameters : Temperature control (20–25°C during reagent addition), stoichiometric ratios (1:1 molar ratio of amine to chloroacetyl chloride), and inert atmosphere to prevent side reactions.

Q. How can the structural integrity of the compound be validated post-synthesis?

- Analytical Techniques :

- X-ray crystallography for unambiguous confirmation of molecular geometry (e.g., bond angles, torsion angles) .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and functional groups.

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

Q. What solvents and conditions are optimal for solubility and stability studies?

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s aromatic and heterocyclic backbone.

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Use HPLC to quantify degradation products .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Target Identification : Use enzyme inhibition assays (e.g., acps-pptase targeting) to evaluate antibacterial activity. Pair with molecular docking simulations to predict binding affinities .

- Pathway Analysis : Transcriptomic or metabolomic profiling to identify affected biochemical pathways (e.g., bacterial proliferation pathways) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Data Reconciliation :

- Standardize assay protocols (e.g., MIC values using CLSI guidelines).

- Validate results via orthogonal methods (e.g., SPR for binding affinity vs. enzyme inhibition assays).

- Account for batch-to-batch variability using QC/QA metrics (e.g., ≥95% purity) .

Q. How can computational modeling predict the compound’s environmental fate and ecotoxicology?

- In Silico Tools :

- Use QSAR models to estimate biodegradation rates and partition coefficients (LogP, BCF).

- Molecular dynamics simulations to assess interactions with environmental matrices (e.g., soil, water) .

- Experimental Validation : Long-term ecotoxicity studies in model organisms (e.g., Daphnia magna) under OECD guidelines .

Q. What advanced techniques characterize electronic and steric effects of substituents on reactivity?

- Spectroscopic Methods :

- UV-Vis spectroscopy to study π→π* transitions influenced by the cyano and oxazole groups.

- Cyclic voltammetry to assess redox behavior linked to the chloro-benzamide moiety.

- Computational Analysis : DFT calculations (e.g., HOMO-LUMO gaps) to correlate electronic properties with reaction kinetics .

Methodological Tables

| Parameter | Recommended Approach | Reference |

|---|---|---|

| Synthesis Yield Optimization | Recrystallization (ethanol-DMF, 1:3 v/v) | |

| Structural Validation | X-ray crystallography (R factor < 0.05) | |

| Ecotoxicity Assessment | OECD 201 Daphnia magna acute toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.